molecular formula C22H28N4O4 B12726583 (E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine CAS No. 151539-31-0

(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B12726583
CAS No.: 151539-31-0
M. Wt: 412.5 g/mol
InChI Key: IOYPKGGECGGACP-CMDGGOBGSA-N
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Description

(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group, a methyl group, and two propyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The dimethoxystyryl group is introduced through a series of reactions involving the appropriate styrene derivative. The methyl and propyl groups are then added using alkylation reactions. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often involve refluxing and purification steps like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for reaction monitoring and control. Industrial methods may also include additional purification steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthine core or the styryl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the styryl group can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to its xanthine core, which imparts distinct chemical and biological properties. Its combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

151539-31-0

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C22H28N4O4/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)24(3)18(23-20)9-8-15-12-16(29-4)14-17(13-15)30-5/h8-9,12-14H,6-7,10-11H2,1-5H3/b9-8+

InChI Key

IOYPKGGECGGACP-CMDGGOBGSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=CC(=C3)OC)OC)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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